molecular formula C9H9ClFNO2 B6610218 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride CAS No. 2866323-05-7

7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride

Cat. No.: B6610218
CAS No.: 2866323-05-7
M. Wt: 217.62 g/mol
InChI Key: LCLQVGYOQGNXOZ-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride is a fluorinated derivative of isoindole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 7th position of the isoindole ring system, which can significantly influence its chemical and biological properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as 7-fluoroisoindole or its derivatives.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up to produce larger quantities, often involving continuous flow reactors or batch reactors.

  • Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the isoindole ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted isoindoles with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: It is used in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways. The fluorine atom can enhance the compound's binding affinity to specific receptors or enzymes, leading to biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Isoindole: The parent compound without fluorination.

  • 7-Fluoroisoindole: Similar structure but without the carboxylic acid group.

  • 2,3-Dihydro-1H-isoindole-4-carboxylic acid: The non-fluorinated version of the compound.

Uniqueness: The presence of the fluorine atom in 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride enhances its chemical stability and biological activity compared to its non-fluorinated counterparts.

Biological Activity

7-Fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid hydrochloride (CAS No. 1965309-40-3) is a compound that belongs to the isoindoline family. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 2,3-dihydro-1H-isoindole-4-carboxylic acid; hydrochloride
  • Molecular Formula : C9H10ClN O2
  • Molecular Weight : 195.64 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of isoindoline derivatives with carboxylic acid derivatives. One common method includes:

  • Condensation : Isoindoline is reacted with phthalic anhydride.
  • Hydrolysis : The resulting product undergoes hydrolysis.
  • Formation of Hydrochloride Salt : The hydrolyzed product is treated with hydrochloric acid to yield the hydrochloride salt.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation markers in vitro and in vivo studies.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating various signaling pathways. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.0
HT29 (Colon)12.5
A549 (Lung)18.0

Antiviral Activity

Preliminary findings suggest that this compound may possess antiviral properties against specific viruses, although further research is needed to elucidate its effectiveness and mechanism.

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in LPS-stimulated macrophages. The results indicated a reduction in TNF-alpha and IL-6 levels, suggesting a potent anti-inflammatory effect.

Study 2: Anticancer Efficacy

In a comparative study involving various isoindoline derivatives, this compound showed superior activity against breast cancer cell lines compared to traditional chemotherapeutics like doxorubicin. The study highlighted its potential as a lead compound for further development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory responses.
  • Receptor Modulation : The compound may bind to certain receptors that regulate cell proliferation and apoptosis.

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2.ClH/c10-8-2-1-5(9(12)13)6-3-11-4-7(6)8;/h1-2,11H,3-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLQVGYOQGNXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2CN1)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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